molecular formula C14H11N3O4 B3306625 N-(2-nitrophenyl)-N'-phenylethanediamide CAS No. 92882-79-6

N-(2-nitrophenyl)-N'-phenylethanediamide

Cat. No.: B3306625
CAS No.: 92882-79-6
M. Wt: 285.25 g/mol
InChI Key: PLSQAAHZJQRRIJ-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-N’-phenylethanediamide is an organic compound characterized by the presence of both nitro and amide functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The nitro group imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-N’-phenylethanediamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, with the nitro group remaining intact. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N-(2-nitrophenyl)-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-N’-phenylethanediamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amide bond provides stability and specificity in binding to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitrophenyl)-N’-phenylethanediamide is unique due to its combination of nitro and amide functional groups, which provide distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSQAAHZJQRRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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